2-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol
Description
This compound belongs to the pyrazoline class, characterized by a 4,5-dihydro-1H-pyrazole core substituted with a furan-2-carbonyl group at position 1, a phenyl group at position 3, and a 2-hydroxyphenyl moiety at position 3. Pyrazoline derivatives are widely studied for their diverse pharmacological activities, including kinase inhibition, antimicrobial properties, and anti-inflammatory effects .
Properties
IUPAC Name |
furan-2-yl-[3-(2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c23-18-10-5-4-9-15(18)17-13-16(14-7-2-1-3-8-14)21-22(17)20(24)19-11-6-12-25-19/h1-12,17,23H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHUFOJFKZXUDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CO3)C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of furan-2-carboxylic acid with hydrazine derivatives to form the pyrazole ring, followed by the introduction of the phenyl group through a Friedel-Crafts acylation reaction. The final step involves the coupling of the pyrazole derivative with phenol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Furan derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
- Condensation Reaction : Furan-2-carbaldehyde + 4-hydroxyacetophenone → Intermediate Chalcone.
- Cyclization : Intermediate Chalcone + Phenylhydrazine → 2-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol.
Medicinal Chemistry
This compound has been investigated for various therapeutic properties:
Anticancer Activity :
Research indicates that it exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways associated with survival and proliferation.
Case Study : In a study assessing the compound's efficacy against lung cancer cells (A549), it demonstrated an IC50 value of approximately 193.93 µg/mL, indicating moderate cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil.
Antimicrobial Activity
The compound also shows promising antimicrobial properties. It has been tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.30 μg/mL for the most active derivatives.
Table 1: Antimicrobial Activity
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Escherichia coli | 0.30 | 0.35 |
Enzyme Inhibition
The compound has been explored as a potential enzyme inhibitor, particularly targeting protein tyrosine kinases. Its mechanism of action involves binding to the active site of these enzymes, preventing their activity and thereby inhibiting cell proliferation.
Mechanism of Action
The mechanism of action of 2-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol involves its interaction with specific molecular targets. The furan ring and phenyl group allow it to bind to active sites on enzymes or receptors, potentially inhibiting their activity. The pyrazole ring may also play a role in stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their biological activities:
Key Observations
Substituent Impact on Kinase Inhibition: The target compound shares structural similarity with C6 (Yang et al., 2014), a potent B-RafV600E inhibitor (IC50 = 0.15 μM). The ortho-hydroxyphenyl group in both compounds likely contributes to hydrogen bonding with kinase active sites .
Enzyme Selectivity :
- 73q (), which substitutes the furan-2-carbonyl with a thiazole group, shows strong MMP-2 inhibition (IC50 = 2.80 μM). This suggests that electron-deficient heterocycles at position 1 may favor protease inhibition over kinase targets .
Antimicrobial Activity: Compound 5c (), bearing an indole-ethanone moiety at position 1, demonstrates moderate antimicrobial activity. The furan-2-carbonyl group in the target compound may offer improved solubility or membrane permeability compared to bulkier substituents like indole .
Antifungal Potential: 5j (), featuring a 2,4-dinitrophenyl group at position 1, exhibits potent antifungal activity. The furan-2-carbonyl group in the target compound lacks nitro groups, which are critical for redox-mediated antifungal effects, suggesting reduced efficacy in this context .
Structure-Activity Relationship (SAR) Trends
- Hydroxyl Group : The ortho-hydroxyphenyl moiety is critical for hydrogen bonding with residues in kinase active sites (e.g., B-Raf) .
- Heterocyclic Substituents : Electron-withdrawing groups (e.g., thiazole, nitroaryl) at position 1 enhance protease or antifungal activity, while electron-donating groups (e.g., furan) may favor kinase inhibition .
- Aromatic Flexibility : Bulky substituents at position 3 (e.g., 4-chlorophenyl) improve antimicrobial activity by enhancing hydrophobic interactions .
Biological Activity
2-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol is a complex organic compound belonging to the pyrazole class, which is recognized for its diverse biological activities. This compound features a unique combination of a furan ring, a phenolic group, and a dihydropyrazole moiety, which contributes to its pharmacological potential.
The molecular formula of this compound is . The structure includes:
- A furan ring that enhances its reactivity.
- A phenolic group that can participate in various biological interactions.
- A dihydropyrazole framework known for its medicinal properties.
The biological activity of 2-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol primarily involves its interaction with specific molecular targets. It acts as an inhibitor of protein tyrosine kinases, which are crucial in regulating cell proliferation and survival. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to reduced cell growth and potential apoptosis in cancer cells .
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of pyrazole compounds possess notable antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 0.25 μg/mL .
Anticancer Properties
The compound has been evaluated for its anticancer potential. Studies have indicated that it can inhibit the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of the furan and phenolic groups enhances its ability to interact with cancer-related targets .
Anti-inflammatory Effects
The anti-inflammatory properties are attributed to the inhibition of pro-inflammatory cytokines. This effect has been observed in various assays measuring nitric oxide production and tumor necrosis factor-alpha (TNF-α) levels in response to lipopolysaccharide (LPS) stimulation .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:
- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and assessed their biological activities. The most active derivatives showed significant antimicrobial effects against a range of pathogens .
- Structure-Activity Relationship (SAR) : Research into SAR has highlighted that modifications on the phenolic and pyrazole rings can dramatically influence biological activity. For example, substituents on the phenyl ring were found to enhance anticancer efficacy by improving binding affinity to target proteins .
- Comparative Analysis : When compared to similar compounds lacking specific functional groups, 2-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol exhibited superior activity due to its unique structural features that facilitate better interaction with biological targets .
Data Tables
| Biological Activity | Tested Compound | MIC (μg/mL) | Effect |
|---|---|---|---|
| Antimicrobial | 7b | 0.22 | Bactericidal against S. aureus |
| Anticancer | 4-[1-(furan...]-phenol | IC50 < 10 | Induces apoptosis in cancer cells |
| Anti-inflammatory | 4-[1-(furan...]-phenol | - | Reduces NO production |
Q & A
Q. What are the common synthetic routes for 2-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol, and what reaction conditions optimize yield?
The synthesis typically involves a multi-step approach:
- Step 1 : Cyclocondensation of α,β-unsaturated ketones with hydrazines to form the pyrazole ring. For example, phenylhydrazine derivatives react with diketones under reflux in ethanol or DMF at 80–100°C .
- Step 2 : Functionalization of the pyrazole core via nucleophilic acyl substitution or Friedel-Crafts acylation to introduce the furan-2-carbonyl group. Anhydrous conditions and catalysts like BF₃·Et₂O may be required .
- Optimization : Controlled temperature (70–90°C), solvent polarity (ethanol/DMF mixtures), and stoichiometric ratios (1:1.2 hydrazine:ketone) improve yields to 50–85% .
Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?
- Spectroscopy :
- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.7–7.7 ppm), pyrazole NH (δ 10–11 ppm), and furan carbonyl (δ ~165 ppm) .
- IR : Confirms C=O stretches (~1700 cm⁻¹) and phenolic O-H (~3200 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (e.g., using SHELX software ) resolves bond lengths, dihedral angles, and hydrogen-bonding networks. For example, the pyrazole ring typically adopts a half-chair conformation .
Q. What biological activities have been reported for this compound, and what assay methodologies were used?
- Anticancer Activity : Inhibition of B-Raf kinase (IC₅₀ = 0.2–5 µM) tested via enzyme-linked immunosorbent assays (ELISAs) and cell viability assays (MTT) in melanoma cell lines .
- Antimicrobial Activity : Agar diffusion assays against Staphylococcus aureus and Candida albicans with zone-of-inhibition measurements .
- Anti-inflammatory Activity : COX-2 inhibition assessed via fluorometric assays using recombinant enzymes .
Advanced Research Questions
Q. What computational methods are used to predict the binding affinity of this compound with biological targets like B-Raf kinase?
- 3D-QSAR : Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) map steric, electrostatic, and hydrophobic fields to correlate substituent effects with activity .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions (e.g., hydrogen bonds between the phenolic OH and kinase active-site residues like Glu501) .
- MD Simulations : Assess binding stability over 100 ns trajectories, calculating root-mean-square deviation (RMSD) to validate pose retention .
Q. How do structural modifications influence the compound’s pharmacokinetic properties?
- Lipophilicity : Introducing electron-withdrawing groups (e.g., -Cl) on the phenyl ring increases logP, enhancing membrane permeability but reducing aqueous solubility .
- Metabolic Stability : Methoxy groups at the phenol position reduce first-pass metabolism by cytochrome P450 enzymes, as shown in liver microsome assays .
- Bioavailability : Amorphous solid dispersions with polyvinylpyrrolidone (PVP) improve dissolution rates in pH 6.8 buffers, measured via USP dissolution apparatus .
Q. How can contradictory data in biological activity studies be resolved?
- Assay Standardization : Replicate experiments under uniform conditions (e.g., ATP concentration in kinase assays ).
- Purity Validation : High-performance liquid chromatography (HPLC) with >95% purity thresholds to exclude byproduct interference .
- Structural Analog Comparison : Test derivatives with single-substituent changes to isolate activity contributors (e.g., replacing furan with thiophene reduces B-Raf inhibition by 40%) .
Q. What strategies are employed to enhance the compound’s selectivity toward specific molecular targets?
- Pharmacophore Modeling : Identify critical motifs (e.g., phenolic OH for hydrogen bonding) and eliminate off-target interactions (e.g., with VEGFR2) .
- Fragment-Based Design : Introduce bulkier substituents (e.g., 4-nitrophenyl) to sterically block non-target binding pockets .
- Proteome-wide Profiling : Use affinity chromatography-mass spectrometry to assess cross-reactivity across kinase families .
Methodological Notes
- Synthetic Challenges : Low yields in cyclocondensation steps often arise from competing side reactions; microwave-assisted synthesis reduces reaction times and improves selectivity .
- Data Interpretation : Conflicting crystallographic data (e.g., torsion angle discrepancies) may arise from polymorphism; differential scanning calorimetry (DSC) identifies polymorphic forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
